(R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate (R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 431058-52-5
VCID: VC4452377
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1(CC1)C2CCNC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

(R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate

CAS No.: 431058-52-5

Cat. No.: VC4452377

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

(R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate - 431058-52-5

Specification

CAS No. 431058-52-5
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
Standard InChI Key QJTCVIHNVLALCL-SECBINFHSA-N
SMILES CC(C)(C)OC(=O)NC1(CC1)C2CCNC2

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (R)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate combines a pyrrolidine ring, a cyclopropane moiety, and a tert-butyl carbamate group. The (R)-configuration at the pyrrolidine nitrogen ensures stereochemical precision, critical for interactions in chiral environments. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight226.32 g/mol
IUPAC Nametert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate
AppearancePale-yellow to yellow-brown liquid
Purity≥95%
Storage Conditions2–8°C in a dry, sealed container

The compound’s cyclopropane ring introduces steric strain, influencing its reactivity and conformational flexibility. The tert-butyl group enhances solubility in organic solvents such as dichloromethane and tetrahydrofuran, while the carbamate group provides stability under basic conditions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step process:

  • Formation of the Cyclopropane-Pyrrolidine Intermediate: Cyclopropanation of a pyrrolidine derivative using diethylzinc and diiodomethane under controlled conditions.

  • Carbamate Protection: Reaction of the intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP).

A generalized reaction scheme is:

Pyrrolidine intermediate+(Boc)2OBase(R)-Tert-butyl carbamate derivative[3]\text{Pyrrolidine intermediate} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{(R)-Tert-butyl carbamate derivative} \quad \text{[3]}

Industrial-Scale Production

Continuous flow reactors are employed to optimize yield (typically 70–85%) and reduce reaction times. Automated platforms ensure reproducibility, with in-line purification techniques like liquid-liquid extraction enhancing efficiency.

Applications in Organic Synthesis and Drug Development

Amine Protection

The compound’s primary use is as a protecting group for amines, shielding them during reactions involving electrophilic reagents or acidic/basic conditions. Deprotection is achieved via trifluoroacetic acid (TFA) treatment, regenerating the free amine.

Medicinal Chemistry

As a chiral building block, it facilitates the synthesis of enantiomerically pure pharmaceuticals. Recent studies highlight its role in developing:

  • Protease Inhibitors: The cyclopropane moiety mimics peptide bonds, aiding in enzyme binding.

  • Neurological Agents: Pyrrolidine derivatives target neurotransmitter receptors, with the (R)-configuration enhancing selectivity .

Comparative Analysis with Related Carbamates

The structural uniqueness of (R)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is evident when compared to analogues:

Compound NameMolecular FormulaKey Differences
tert-Butyl pyrrolidin-3-ylcarbamateC10H20N2O2\text{C}_{10}\text{H}_{20}\text{N}_{2}\text{O}_{2}Lacks cyclopropane; reduced steric hindrance
(S)-tert-Butyl cyclobutylcarbamateC12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{2}Cyclobutane instead of cyclopropane; altered pharmacokinetics

The cyclopropane ring in the target compound confers greater rigidity, potentially improving binding affinity in biological systems.

Recent Advancements and Future Directions

As of 2025, research focuses on:

  • Catalytic Asymmetric Synthesis: Developing nickel- or palladium-catalyzed routes to enhance enantiomeric excess (ee > 99%).

  • Antiviral Applications: Preliminary screens suggest activity against RNA viruses by inhibiting viral polymerases .

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